

Kinase Selectivity Profile of BLU-2864 (Avapritinib): A Technical Guide

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Compound of Interest

Compound Name: BLU2864

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Introduction

BLU-2864, also known as avapritinib (AYVAKIT®), is a potent and selective tyrosine kinase inhibitor developed to target specific gain-of-function mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.^{[1][2][3][4]} These mutations are key drivers in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).^{[3][5]} Avapritinib was designed as a Type I inhibitor, targeting the active conformation of the kinase, which allows it to effectively inhibit mutations that confer resistance to traditional Type II inhibitors like imatinib. This guide provides an in-depth technical overview of the kinase selectivity profile of BLU-2864, including quantitative inhibition data, detailed experimental methodologies for key assays, and visualization of the relevant signaling pathways.

Kinase Selectivity Profile of BLU-2864

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The kinase selectivity of BLU-2864 has been comprehensively characterized using various biochemical and cellular assays.

Biochemical Inhibition Data

The primary targets of BLU-2864 are mutant forms of KIT and PDGFRA. Biochemical assays demonstrate potent, low nanomolar to sub-nanomolar inhibition of key pathogenic mutants. The selectivity has also been profiled against a broad panel of human kinases, revealing a high degree of selectivity.

Table 1: Biochemical Activity of BLU-2864 Against Primary Targets and Select Off-Target Kinases

Target Kinase	Mutation	IC50 (nM)	Kd (nM)
Primary Targets			
PRKACA	Wild-Type	0.3[6]	3.3[7]
KIT	D816V	0.27	-
PDGFRA	D842V	0.24	-
Select Off-Target Kinases			
ROCK2	Wild-Type	12.7[7]	4.8[7]
ROCK1	Wild-Type	-	5.0[7]
PRKACB	Wild-Type	0.8[7]	6.3[7]
PRKX	Wild-Type	6.8[7]	61[7]
JAK2 (JH1 domain)	Wild-Type	-	58[7]
JAK3 (JH1 domain)	Wild-Type	-	51.5[7]
SNARK	Wild-Type	-	78[7]
MYLK4	Wild-Type	-	55[7]
AKT1	Wild-Type	2120[7]	-
AKT2	Wild-Type	4910[7]	-
AKT3	Wild-Type	475[7]	-

Data sourced from Schalm et al., 2022 (bioRxiv).[7]

Cellular Inhibition Data

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by accounting for factors such as cell permeability and target engagement within a cellular environment.

Table 2: Cellular Activity of BLU-2864 Against Key Driver Mutations

Cell Line	Target Mutation	Assay Type	IC50 (nM)
Human Mast Cell Leukemia	KIT D816V	Autophosphorylation	4
Murine Mastocytoma	KIT D816Y	Autophosphorylation	22
Human AML	KIT N822K	Autophosphorylation	40
-	PDGFRA D842V	Autophosphorylation	30
Huh7	-	p-VASP Inhibition	36.6 ^[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to determine the kinase selectivity profile of BLU-2864.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, providing a direct measure of kinase activity.

Methodology:

- **Reaction Setup:** Kinase reactions are performed in a final volume of 25 μ L in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

- **Compound Preparation:** BLU-2864 is serially diluted in DMSO and then further diluted in the reaction buffer to achieve the desired final concentrations.
- **Enzyme and Substrate Addition:** Recombinant kinase (e.g., KIT D816V or PDGFRA D842V) and its specific peptide substrate are added to the wells containing the diluted inhibitor.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of an ATP solution containing $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ to a final concentration that approximates the K_m for the specific kinase.
- **Incubation:** The reaction plate is incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- **Reaction Termination and Substrate Capture:** The reaction is stopped by the addition of 0.75% phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ is washed away.
- **Detection:** After washing and drying, a scintillant is added to the wells, and the amount of incorporated radioactivity is quantified using a microplate scintillation counter.
- **Data Analysis:** The IC50 values are calculated by fitting the inhibition data to a four-parameter logistic equation using appropriate software.

Cellular Receptor Autophosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the ligand-independent autophosphorylation of mutant receptor tyrosine kinases (RTKs) in a cellular context.

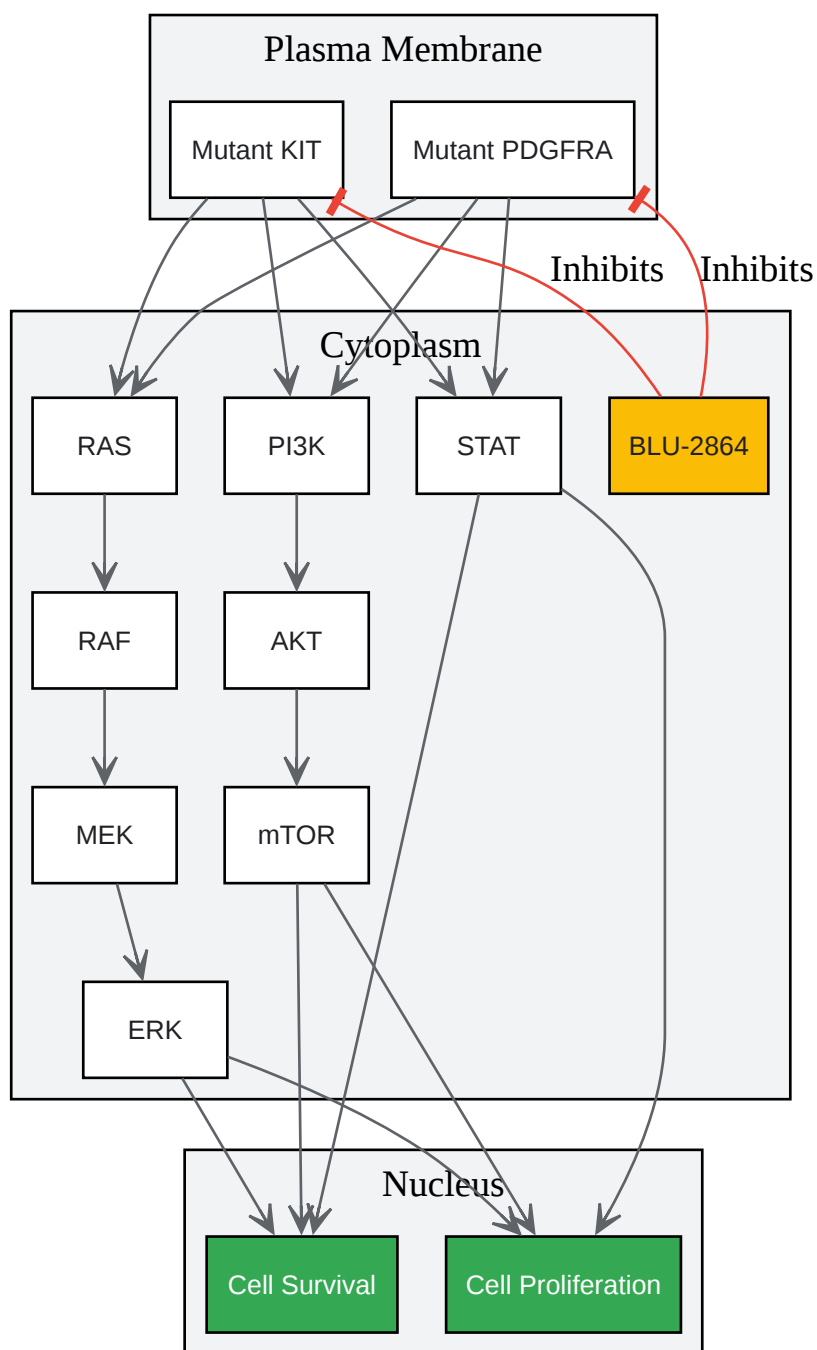
Methodology:

- **Cell Culture and Treatment:** Cells endogenously expressing the mutant kinase of interest (e.g., HMC1.2 cells for KIT D816V) are seeded in 6-well plates and cultured overnight. The cells are then treated with a range of concentrations of BLU-2864 or vehicle (DMSO) for a specified duration (e.g., 2-4 hours).

- **Cell Lysis:** Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** The total protein concentration of each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading for electrophoresis.
- **Immunoprecipitation (Optional):** To enhance the detection of the target protein, the protein of interest can be immunoprecipitated from the cell lysates using a specific primary antibody against the total protein.
- **SDS-PAGE and Western Blotting:** Equal amounts of total protein from each lysate (or the entire immunoprecipitate) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-KIT (Tyr719)). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured using a digital imaging system. The membrane is then stripped and re-probed with an antibody against the total kinase protein to confirm equal loading.
- **Data Analysis:** The band intensities for the phosphorylated and total protein are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated for each treatment condition, and the IC50 value is determined by non-linear regression analysis.

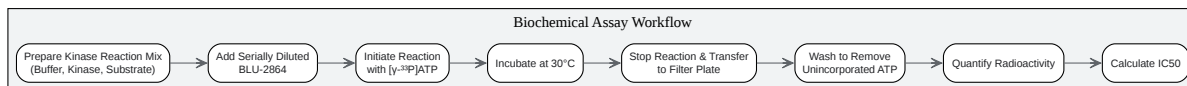
Signaling Pathways and Mechanism of Action

BLU-2864 exerts its anti-tumor activity by inhibiting the constitutive signaling from mutant KIT and PDGFRA, which would otherwise drive uncontrolled cell proliferation and survival. The primary downstream pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.



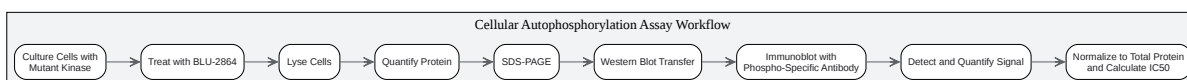
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Figure 1: Simplified signaling pathways downstream of mutant KIT and PDGFRA, and the inhibitory action of BLU-2864.



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Figure 2: Workflow for a radiometric biochemical kinase inhibition assay.



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Figure 3: Workflow for a cellular receptor autophosphorylation assay.

Conclusion

BLU-2864 (avapritinib) is a highly potent and selective inhibitor of pathogenic KIT and PDGFRA mutants. Its kinase selectivity profile, established through rigorous biochemical and cellular assays, underscores its targeted mechanism of action. By effectively blocking the constitutive signaling that drives tumor growth, BLU-2864 offers a valuable therapeutic option for patients with cancers harboring these specific genetic alterations. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for researchers and clinicians in the field of oncology and drug development.

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